molecular formula C13H8ClN3OS B5784272 N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B5784272
M. Wt: 289.74 g/mol
InChI Key: OUDJZGVZIXBKRQ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multi-step reactions. One common method starts with the synthesis of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then reacted with pyridine-3-carboxylic acid or its derivatives under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific structure, which combines the benzothiazole ring with a pyridine carboxamide moiety.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJZGVZIXBKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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